

# Chemical properties of Ethyl 8-chloroquinoline-3-carboxylate

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## The 8-Chloroquinoline-3-Carboxylate Scaffold: An Overview

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The introduction of a chlorine atom at the 8-position and an ethyl carboxylate at the 3-position creates a molecule with distinct regions for chemical modification. The electron-withdrawing nature of both the chlorine atom and the ester group influences the reactivity of the quinoline ring, while the ester itself provides a convenient handle for hydrolysis, amidation, or reduction. This guide will systematically dissect these features to provide a working knowledgebase for laboratory applications.

## Physicochemical and Spectroscopic Profile: Ethyl 8-chloroquinoline-3-carboxylate (Predicted)

Direct experimental data for **Ethyl 8-chloroquinoline-3-carboxylate** is not widely published. However, a reliable profile can be predicted based on the analysis of its constituent parts and data from similar structures, such as 8-chloroquinoline and various quinoline-3-carboxylates.[\[1\]](#) [\[2\]](#)

## Physicochemical Properties (Predicted)

The fundamental properties of the target molecule are summarized below. These values are calculated or estimated and should be used as a guideline for experimental work.

Property	Value	Basis
Molecular Formula	C <sub>12</sub> H <sub>10</sub> ClNO <sub>2</sub>	-
Molecular Weight	235.67 g/mol	-
Appearance	Predicted: Off-white to pale yellow solid	Analogy to similar quinoline esters
Predicted LogP	~3.5 - 4.0	Computational Estimation
Solubility	Predicted: Soluble in DCM, Chloroform, Ethyl Acetate; Sparingly soluble in Alcohols; Insoluble in water	General solubility of organic esters

## Spectroscopic Profile (Predicted)

The following tables outline the expected spectroscopic signatures for **Ethyl 8-chloroquinoline-3-carboxylate**.

Table 1: Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling (J, Hz)	Assignment	Rationale
-9.25	s	-	H-2	Deshielded proton adjacent to ring nitrogen and C=O group.
-8.80	d	~1.5	H-4	Deshielded proton adjacent to ring nitrogen.
-8.10	dd	~8.4, 1.5	H-5	Ortho-coupled to H-6, meta-coupled to H-7.
-7.85	dd	~8.0, 1.5	H-7	Ortho-coupled to H-6, influenced by C-8 chlorine.
-7.50	t	~8.2	H-6	Coupled to both H-5 and H-7.
-4.45	q	~7.1	-OCH <sub>2</sub> CH <sub>3</sub>	Standard ethyl ester quartet.

| ~1.42 | t | ~7.1 | -OCH<sub>2</sub>CH<sub>3</sub> | Standard ethyl ester triplet. |

Table 2: Predicted IR and Mass Spectrometry Data

Technique	Signature	Functional Group Assignment
IR (ATR, $\text{cm}^{-1}$ )	<b>~1725 (strong)</b>	<b>C=O Stretch (Ester)</b>
	~1600, ~1570, ~1480	C=N / C=C Stretch (Aromatic Rings)
	~1250 (strong)	C-O Stretch (Ester)
	~780 (strong)	C-Cl Stretch
MS (EI)	m/z 235/237	[M] <sup>+</sup> Molecular ion peak (showing ~3:1 isotope pattern for Cl)
	m/z 190/192	[M - OEt] <sup>+</sup> Loss of ethoxy radical

|| m/z 162/164 | [M - CO<sub>2</sub>Et]<sup>+</sup> Loss of ethyl carboxylate radical |

## Synthesis and Reactivity of Ethyl 8-chloroquinoline-3-carboxylate

### Proposed Synthetic Route

Unlike the 4-hydroxy analog, **Ethyl 8-chloroquinoline-3-carboxylate** cannot be efficiently prepared via the Gould-Jacobs reaction. A more appropriate approach involves building the quinoline core using a method like the Combes synthesis or the Doebner-von Miller reaction, followed by functional group manipulation. A plausible modern approach would involve a metal-catalyzed coupling reaction. However, a robust classical route is outlined below.

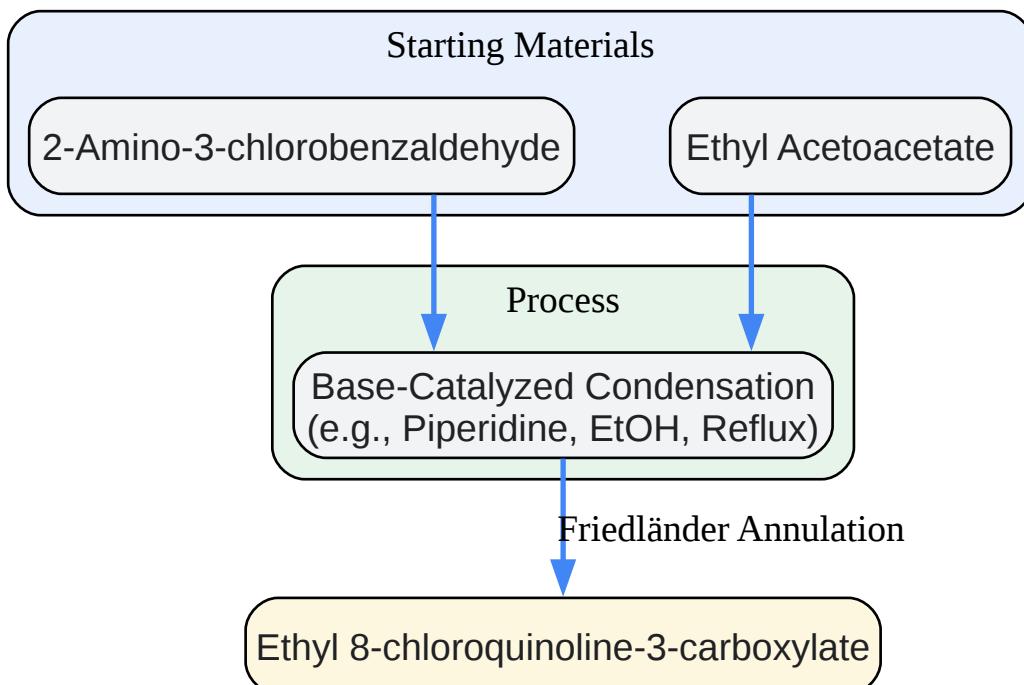
#### Protocol 1: Proposed Synthesis via Friedländer Annulation

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an  $\alpha$ -methylene group, is a direct method for quinoline synthesis.

- Starting Material Preparation: Obtain or synthesize 2-amino-3-chlorobenzaldehyde.

- Condensation: In a round-bottom flask, dissolve 2-amino-3-chlorobenzaldehyde (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in ethanol.
- Catalysis: Add a catalytic amount of a base, such as piperidine or sodium hydroxide, to the mixture.
- Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Workup and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane to yield the target compound.

Causality Note: The Friedländer reaction is chosen for its directness in forming the substituted pyridine ring onto the existing aniline-derived benzene ring. The base catalyst is essential for deprotonating the  $\alpha$ -methylene group of ethyl acetoacetate, initiating the condensation cascade.



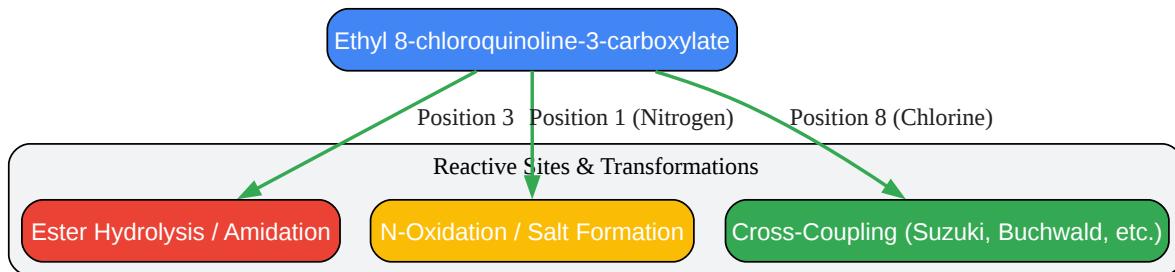
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Caption: Proposed Friedländer synthesis workflow.

## Key Chemical Reactivity

The molecule possesses three primary sites for further chemical modification, making it a valuable synthetic intermediate.

- The Ethyl Ester (Position 3): This is the most accessible functional group.
  - Hydrolysis: Can be easily hydrolyzed under basic conditions (e.g., NaOH or KOH in EtOH/H<sub>2</sub>O) to yield 8-chloroquinoline-3-carboxylic acid. This acid is a crucial intermediate for forming amides via peptide coupling reagents (EDC, HATU).
  - Amidation: Can react directly with amines, often at elevated temperatures, to form the corresponding amides.
- The Quinoline Nitrogen (Position 1): The nitrogen atom is basic and nucleophilic.
  - Salt Formation: Reacts with strong acids to form quaternary ammonium salts.
  - N-Oxidation: Can be oxidized (e.g., with m-CPBA) to the corresponding N-oxide, which can alter the electronic properties and reactivity of the quinoline ring system.
- The C-Cl Bond (Position 8): The chlorine atom is a site for substitution, though it is generally unreactive toward standard nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the benzene portion of the ring.
  - Metal-Catalyzed Cross-Coupling: This site is ideal for modern cross-coupling reactions. Suzuki, Buchwald-Hartwig, and Sonogashira couplings can be employed to form C-C, C-N, and C-O bonds, respectively, enabling the introduction of a vast array of functional groups.



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Caption: Key reactive sites on the scaffold.

## The Analog: Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

For researchers in the field, it is critical to be aware of the widely available 4-hydroxy analog (CAS 73987-37-8), which is often the direct product of the most common quinoline synthesis. [3][4]

### Physicochemical Properties (Experimental)

Property	Value	Source
CAS Number	73987-37-8	[3][4]
Molecular Formula	C <sub>12</sub> H <sub>10</sub> ClNO <sub>3</sub>	[3]
Molecular Weight	251.67 g/mol	[4]
Appearance	White to off-white solid	Supplier Data
Melting Point	253-254 °C	Supplier Data

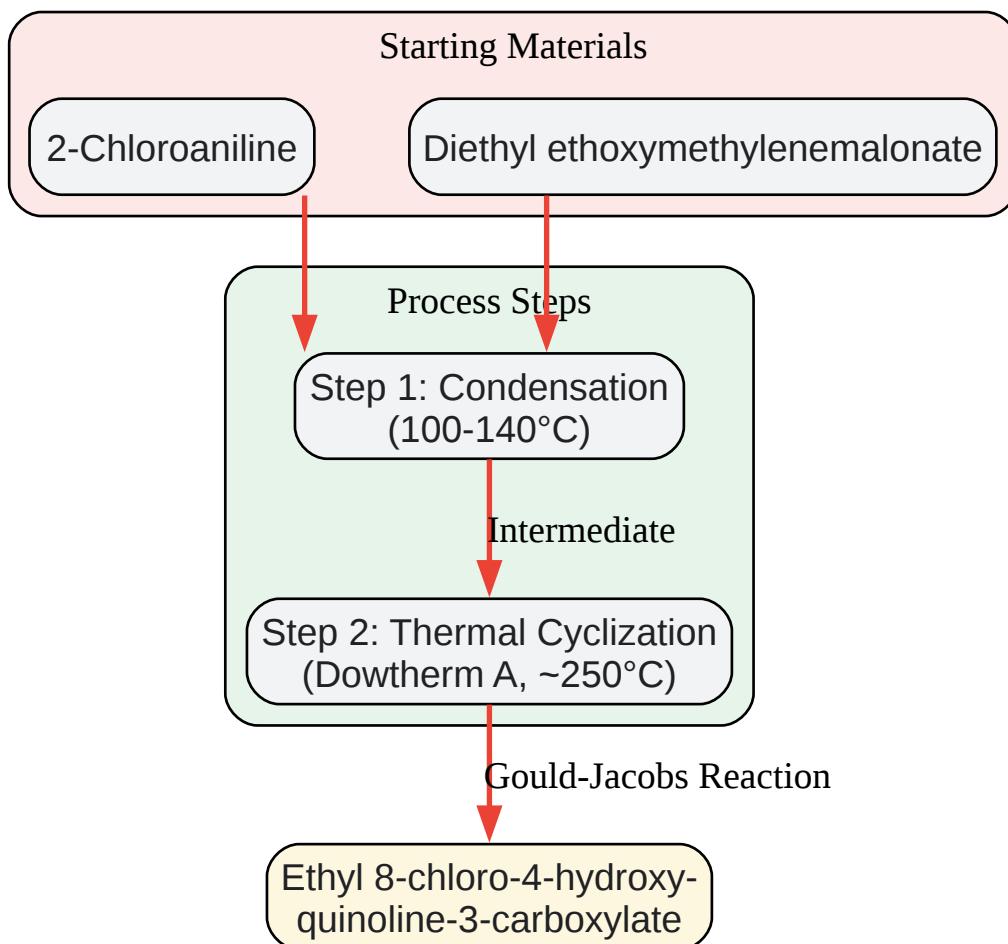
### Established Synthesis: The Gould-Jacobs Reaction

This analog is classically synthesized via the Gould-Jacobs reaction, a powerful method for creating the 4-hydroxyquinoline core.[5]

## Protocol 2: Synthesis of Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate

- Condensation: 2-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) are heated together, typically at 100-140 °C, for 1-2 hours. This step forms the intermediate diethyl 2-((2-chlorophenylamino)methylene)malonate with the elimination of ethanol.
- Cyclization: The intermediate is added to a high-boiling point, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) and heated to ~250 °C. This high temperature induces a thermal cyclization onto the ortho position of the aniline ring.
- Isolation: The reaction mixture is cooled, and the product typically precipitates. It can be collected by filtration and washed with a solvent like hexane or ether to remove the high-boiling solvent.
- Purification: The crude solid is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.[\[3\]](#)

Causality Note: The Gould-Jacobs reaction proceeds in two distinct thermal stages. The initial condensation is a standard nucleophilic substitution on the enol ether. The second, high-temperature cyclization is an intramolecular electrophilic aromatic substitution, which is why a high-boiling, inert solvent is absolutely critical for the reaction's success. The reaction inherently produces the 4-hydroxy (or 4-oxo tautomer) product.



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Caption: Gould-Jacobs synthesis workflow.

## Unique Reactivity of the 4-Hydroxy Analog

The presence of the 4-hydroxy group introduces critical new reactivity:

- Keto-Enol Tautomerism: It exists in equilibrium with its 4-oxo tautomer, which is often the dominant form. This affects its aromaticity and reaction profile.
- Conversion to 4-Chloro: The hydroxyl group can be readily converted to a chlorine atom using reagents like phosphorus oxychloride ( $\text{POCl}_3$ ) or thionyl chloride ( $\text{SOCl}_2$ ). This transformation is a gateway to producing 4,8-dichloroquinoline derivatives, which are precursors to many important compounds, including analogues of chloroquine.

## Applications in Medicinal Chemistry

The 8-chloroquinoline-3-carboxylate framework is a validated starting point for potent bioactive molecules. The chlorine at C-8 can serve as a metabolic blocker or a key binding interaction point, while derivatization at the C-3 and C-4 positions allows for the exploration of structure-activity relationships (SAR).[\[6\]](#)[\[7\]](#)

- **Kinase Inhibitors:** The quinoline scaffold can function as an ATP-competitive hinge-binding motif in various protein kinases, which are key targets in oncology.[\[8\]](#)
- **Antimicrobial Agents:** Quinolone and quinoline compounds are famous for their antibacterial properties (e.g., fluoroquinolones). The 8-chloro substitution can be part of novel structures targeting multidrug-resistant bacteria.[\[5\]](#)
- **Antiparasitic Drugs:** The 4-aminoquinoline scaffold, readily accessible from the 4-hydroxy/4-chloro intermediates described here, is the basis for world-renowned antimalarial drugs like chloroquine.

## Safety and Handling

As with all chlorinated aromatic heterocyclic compounds, **Ethyl 8-chloroquinoline-3-carboxylate** and its analogs should be handled with care in a well-ventilated chemical fume hood.

- **Hazard Identification:** Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
- **Personal Protective Equipment (PPE):** Standard laboratory PPE is required, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
- **Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations.

## Conclusion

**Ethyl 8-chloroquinoline-3-carboxylate** represents a highly valuable, albeit under-documented, building block for chemical synthesis and drug discovery. This guide has established its probable chemical and physical properties through predictive analysis while also providing a detailed, experimentally-grounded profile of its crucial synthetic precursor, the 4-hydroxy analog. By understanding the distinct synthetic pathways and reactivity profiles of both compounds, researchers are well-equipped to leverage the 8-chloroquinoline-3-carboxylate scaffold to its full potential in developing next-generation therapeutics.

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